Product packaging for 6-Bromofuro[2,3-b]pyridine(Cat. No.:CAS No. 1256813-33-8)

6-Bromofuro[2,3-b]pyridine

Cat. No.: B2682569
CAS No.: 1256813-33-8
M. Wt: 198.019
InChI Key: QFRARBIMVOZNPQ-UHFFFAOYSA-N
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Description

6-Bromofuro[2,3-b]pyridine ( 1256813-33-8) is a fused bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C7H4BrNO and a molecular weight of 198.02 g/mol, it serves as a crucial synthetic intermediate (https://arctomsci.com/1256813-33-8-PBGJ4039-1). The bromine atom at the 6th position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the construction of more complex molecular architectures (https://www.sciencedirect.com/science/article/pii/S1319610324001017). The furo[2,3-b]pyridine scaffold is a key structure in the development of novel bioactive molecules. Compounds based on this fused ring system have been explored for a wide range of pharmacological applications, including as potential inhibitors for enzymes like CLKs, DYRK1A, and α-glucosidase (https://www.sciencedirect.com/science/article/pii/S1319610324001017). Researchers value this brominated derivative as a building block for the synthesis of new chemical entities targeting cancer, metabolic disorders, and other diseases. For your research needs, the compound is supplied with high purity. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B2682569 6-Bromofuro[2,3-b]pyridine CAS No. 1256813-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRARBIMVOZNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-33-8
Record name 6-bromofuro[2,3-b]pyridine
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Synthetic Methodologies for 6 Bromofuro 2,3 B Pyridine and Its Derivatives

De Novo Synthesis of the Furo[2,3-b]pyridine (B1315467) Core

The assembly of the furo[2,3-b]pyridine nucleus from acyclic or simpler cyclic precursors is a key focus in heterocyclic chemistry. These de novo strategies provide versatile access to the core structure, allowing for the introduction of various substituents. The primary approach involves the formation of the furan (B31954) ring fused to a pre-existing or concurrently formed pyridine (B92270) ring.

Cyclization Reactions for Ring Formation

The critical step in synthesizing the furo[2,3-b]pyridine core is the ring-closing reaction that forms the furan moiety. Chemists have developed several distinct approaches, leveraging acid catalysis, Lewis acids, transition metals, and metal-free conditions to achieve this transformation efficiently.

Classic acid-catalyzed reactions represent a fundamental strategy for the formation of furan rings. The most prominent of these is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is one of the most important for preparing furans due to its reliability and the increasing availability of methods to synthesize 1,4-dione precursors. organic-chemistry.org

The mechanism proceeds via the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the other carbonyl. The resulting hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring. wikipedia.org While broadly applied, the direct application of the Paal-Knorr synthesis to create the furo[2,3-b]pyridine core would necessitate a pyridine-based 1,4-dicarbonyl precursor. Protic acids such as sulfuric acid or hydrochloric acid are commonly employed as catalysts. wikipedia.org

Furthermore, Brønsted acid-catalyzed intramolecular cyclizations have been shown to be effective for creating fused heterocyclic systems involving pyridine rings. For instance, pyridines with tethered salicylaldehyde (B1680747) or salicylketone side chains can undergo intramolecular condensation to afford pyridyl-substituted benzofurans, demonstrating the feasibility of acid-catalyzed cyclization onto a pyridine scaffold. rsc.org

Lewis acids can also serve as catalysts for furan synthesis, often under anhydrous conditions. wikipedia.org In the context of a Paal-Knorr type reaction, a Lewis acid can activate a carbonyl group, facilitating the intramolecular nucleophilic attack required for cyclization. This approach can be advantageous when dealing with substrates sensitive to strong protic acids.

Lewis acids like aluminum chloride (AlCl₃) are known to promote cyclization reactions in the synthesis of other nitrogen-containing heterocycles. rsc.org While specific examples detailing a Lewis acid-mediated de novo synthesis for the furo[2,3-b]pyridine core are not extensively documented in recent literature, their general utility in promoting the formation of furan and other heterocyclic rings suggests their potential applicability in this context.

Transition-metal catalysis, particularly with palladium, offers powerful and versatile methods for constructing the furo[2,3-b]pyridine core. These strategies often involve the formation of multiple C-C and C-O bonds in a single, highly efficient process.

A notable example is the Pd(II)-catalyzed annulation of β-ketodinitriles with alkynes. researchgate.netnih.gov This reaction proceeds through an unusual N–H/C annulation, where both nitrile groups of the β-ketodinitrile participate in the concurrent construction of the furan and pyridine rings. nih.gov This protocol is distinguished by its ability to form five new bonds (C–C, C═C, C–O, C–N, and C═N) in one pot. The synthetic utility of this method is enhanced by its applicability to a range of substituted starting materials, providing access to a diverse library of furo[2,3-b]pyridine derivatives. researchgate.net

Another robust palladium-catalyzed approach begins with a substituted halopyridine, such as 2,5-dichloronicotinic acid. nih.gov The synthesis involves a sequence of steps, including Sonogashira couplings followed by Wacker-type heteroannulations, to build the fused furan ring. nih.gov This strategy is valuable as it installs functional "handles" at specific positions (e.g., the 3- and 5-positions) that can be used for subsequent chemoselective cross-coupling reactions, allowing for further molecular diversification. nih.gov

Below is a table summarizing the scope of the Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes.

Entryβ-KetodinitrileAlkyneProductYield (%)
12-(4-methylbenzoyl)malononitrilePhenylacetylene4-amino-2-methyl-5-(4-methylphenyl)furo[2,3-b]pyridine-3-carbonitrile92
22-(4-methoxybenzoyl)malononitrilePhenylacetylene4-amino-5-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-3-carbonitrile90
32-(4-chlorobenzoyl)malononitrile1-hexyne4-amino-5-(4-chlorophenyl)-2-butylfuro[2,3-b]pyridine-3-carbonitrile75
42-(2-naphthoyl)malononitrileDiphenylacetylene4-amino-5-(naphthalen-2-yl)-2,3-diphenylfuro[2,3-b]pyridine-3-carbonitrile85
52-benzoylmalononitrile4-ethynylanisole4-amino-2-(4-methoxyphenyl)-5-phenylfuro[2,3-b]pyridine-3-carbonitrile88

This table is generated based on data reported in the literature. researchgate.net

To avoid the cost and potential toxicity of transition-metal catalysts, metal-free synthetic methods have been developed. A significant strategy for constructing the furo[2,3-b]pyridine skeleton involves the intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net This approach relies on an intramolecular nucleophilic addition followed by a rearomatization step. The method is valued for its operational simplicity and the use of readily accessible starting materials. researchgate.net

Another metal-free approach is the Appel reaction, which can be used for the synthesis of furans. This reaction utilizes a combination of a phosphine (B1218219) (like triphenylphosphine) and a carbon tetrahalide to effect the cyclization. rsc.org While broadly used for furan synthesis from endoperoxides, its principles can be adapted for other precursors. The conditions are notably mild and avoid the use of metals or strong acids. rsc.org

Strategies for Regioselective Furan Ring Closure

Controlling the regiochemistry of the furan ring formation is crucial for the synthesis of specific isomers of substituted furo[2,3-b]pyridines. The choice of synthetic strategy and starting materials directly dictates the outcome of the cyclization.

One of the most effective strategies for achieving high regioselectivity is to start with a 2-halopyridine precursor. nih.gov For example, in the synthesis starting from 2,5-dichloronicotinic acid, the initial step is a nucleophilic aromatic substitution (SNAr) at the C2 position. The alkoxide of a hydroxyacetate derivative selectively displaces the more reactive chloro group at the 2-position of the pyridine ring. The subsequent intramolecular cyclization is therefore directed to occur between the newly introduced ether linkage at C2 and the adjacent C3 position, unambiguously forming the furo[2,3-b]pyridine ring system. nih.gov

Similarly, cobalt-catalyzed metalloradical cyclization reactions between α-diazocarbonyls and alkynes have been shown to produce polyfunctionalized furans with complete regioselectivity. nih.gov The regiochemical outcome is controlled by the specific mechanism of the cobalt-catalyzed radical addition and cyclization cascade. Such methods, if adapted to pyridine-based substrates, would offer precise control over the final structure.

Stereochemical Control in Core Synthesis

The furo[2,3-b]pyridine core is an aromatic, planar heterocyclic system and therefore inherently achiral. As such, stereochemical control is not a factor in the synthesis of the core structure itself. However, control of stereochemistry becomes critical when synthesizing derivatives, such as dihydrofuro[2,3-b]pyridines, or when introducing chiral substituents to the aromatic core.

For derivatives where the furan or pyridine ring is partially or fully saturated, the creation of stereocenters necessitates the use of asymmetric synthesis techniques. Chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials can be employed to control the three-dimensional arrangement of atoms. For instance, in the synthesis of chiral dihydrofuro[2,3-b]pyridine derivatives, asymmetric reduction of a double bond or a stereoselective cyclization step can be used to establish the desired stereochemistry. While the core synthesis of 6-bromofuro[2,3-b]pyridine does not involve stereochemical control, the synthesis of its non-aromatic analogues or substituted derivatives would require such considerations to isolate specific stereoisomers.

Introduction of Bromine at the C-6 Position

Direct Bromination of Precursors

Direct bromination of the parent furo[2,3-b]pyridine ring system via electrophilic aromatic substitution presents significant regioselectivity challenges. The furo[2,3-b]pyridine core consists of an electron-rich furan ring fused to an electron-deficient pyridine ring. Electrophilic attack is kinetically favored on the electron-rich furan ring, typically at the C-3 position.

To achieve bromination at the C-6 position on the electron-deficient pyridine ring, forcing conditions or specific strategies are generally required. Standard brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) would likely lead to a mixture of products, with bromination at C-3 being a major competing pathway. Achieving selective C-6 bromination would likely necessitate the presence of directing groups on the pyridine ring or the use of specialized catalytic systems that can override the inherent reactivity of the heterocyclic system. There is limited literature available describing a high-yielding, selective direct bromination of an unsubstituted furo[2,3-b]pyridine at the C-6 position due to these electronic factors.

Cyclization Reactions Incorporating Bromine Atoms

A more common and regiochemically controlled method for the synthesis of this compound involves building the fused ring system from a precursor that already contains a bromine atom at the desired position. This approach ensures the unambiguous placement of the bromine at C-6.

A general and effective strategy starts with a 5-bromo-2-halopyridine derivative. For example, 2-chloro-5-bromopyridine can undergo a nucleophilic aromatic substitution (SNAr) reaction with a suitable nucleophile that provides the atoms for the furan ring, followed by an intramolecular cyclization. One such route involves the reaction of 5-bromo-2-chloropyridine (B1630664) with the sodium salt of ethyl 2-hydroxyacetate. The resulting intermediate can then be cyclized, hydrolyzed, and decarboxylated to yield the this compound core. This multi-step process offers excellent control over the final position of the bromine substituent. nih.gov

Table 1: Representative Cyclization Approach for this compound

StepReactantsReagents/ConditionsProduct
15-Bromo-2-chloropyridine, Ethyl 2-hydroxyacetateSodium Hydride (NaH), Tetrahydrofuran (THF)Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate
2Ethyl 2-((5-bromopyridin-2-yl)oxy)acetateBase (e.g., LDA), then acid workupThis compound-2-carboxylic acid
3This compound-2-carboxylic acidHeat (thermal decarboxylation)This compound

Halogen-Dance Reactions in Furo[2,3-b]pyridine Systems

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom to a more thermodynamically stable position on an aromatic or heteroaromatic ring. mdpi.com This rearrangement proceeds via a series of deprotonation and metal-halogen exchange steps. clockss.orgresearchgate.net

Theoretically, a halogen-dance reaction could be employed to synthesize this compound from an isomeric bromofuro[2,3-b]pyridine, such as the 5-bromo or 4-bromo isomer. The reaction is typically initiated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The driving force for the migration is the formation of a more stable organometallic intermediate. For the furo[2,3-b]pyridine system, the relative stability of the lithiated intermediates at different positions of the pyridine ring would determine the feasibility and direction of the bromine migration.

However, a review of the scientific literature indicates that while the halogen-dance reaction is well-documented for various pyridines and other heterocyclic systems, clockss.orgnih.gov its specific application to the furo[2,3-b]pyridine scaffold to achieve a C-6 bromo-substituted product has not been extensively reported. Such a transformation would need to be empirically tested to determine its viability and efficiency against potential side reactions.

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of synthetic routes to this compound, advanced techniques such as microwave-assisted synthesis are being explored.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to increased product yields and purity by minimizing the formation of side products. nih.govmdpi.com

In the context of synthesizing this compound, microwave heating can be applied to several steps, most notably the cyclization reaction. The construction of the furan ring, which can be sluggish under conventional heating, can often be accelerated under microwave conditions. For instance, the intramolecular cyclization step in the synthesis from a 5-bromo-2-halopyridine precursor could be optimized using microwave irradiation.

Table 2: Potential Microwave-Assisted Optimization

Reaction StepConventional HeatingMicrowave-Assisted SynthesisPotential Advantages
SNAr/CyclizationSeveral hours at reflux5-30 minutes at 100-150 °CDrastic reduction in reaction time, potential for higher yield and cleaner reaction profile. nih.gov
Palladium-catalyzed cross-couplings (for derivatives)8-24 hours15-60 minutesFaster optimization of reaction conditions for derivatization. unr.edu.ar

The use of microwave synthesis provides a powerful tool for the rapid optimization of reaction conditions, enabling chemists to quickly explore different solvents, bases, and catalysts to find the most efficient route to the target compound. ekb.egmdpi.com

Flow Chemistry Applications in Furo[2,3-b]pyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including complex heterocyclic systems relevant to the furo[2,3-b]pyridine scaffold. This methodology offers substantial advantages over traditional batch processing, such as superior control over reaction parameters, enhanced safety when handling hazardous intermediates, and improved scalability. uc.pt

The multi-step synthesis of heterocyclic cores often involves labile or potentially explosive intermediates, such as organic azides. Flow chemistry mitigates these risks by generating and consuming such species in situ, minimizing their accumulation to negligible amounts. uc.pt For instance, a sequential process for synthesizing a rufinamide (B1680269) precursor, an antiepileptic drug, showcases the safe in-line generation and immediate consumption of an organic azide (B81097) within a flow reactor. uc.pt This principle is directly applicable to the synthesis of substituted furo[2,3-b]pyridines, which may involve similarly reactive intermediates.

Furthermore, flow chemistry facilitates the seamless integration of multiple synthetic steps, including reaction, workup, and analysis, into a single, continuous operation. uc.pt This can dramatically reduce manual handling and purification time. A notable example is the synthesis of an oxazole (B20620) carboxylic acid, which was achieved in multigram quantities without the need for traditional workup or purification between steps. uc.pt Such integrated flow systems could be designed for the construction of the furo[2,3-b]pyridine ring system, potentially starting from simple pyridine and furan precursors and proceeding through sequential functionalization and cyclization steps within a continuous stream.

Table 1: Advantages of Flow Chemistry in Heterocyclic Synthesis

Feature Benefit in Furo[2,3-b]pyridine Synthesis
Enhanced Heat Transfer Precise temperature control for exothermic cyclization or functionalization reactions, minimizing side product formation.
Rapid Mixing Efficient mixing of reagents, crucial for fast reactions like metallation or cross-coupling.
Increased Safety In-situ generation and consumption of hazardous reagents (e.g., azides, organometallics), reducing explosion or toxicity risks.
Scalability Straightforward scaling of production by extending run time or using larger reactors, avoiding batch-to-batch variability.
Process Automation Integration of synthesis, purification, and analysis steps, leading to higher throughput and reduced manual labor.

Multicomponent Reaction (MCR) Approaches to Furo[2,3-b]pyridine Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like furo[2,3-b]pyridines. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

A specific methodology has been developed for the synthesis of furo[2,3-b]pyridines based on a three-component condensation. rsc.org This approach involves the reaction of 2-unsubstituted imidazole (B134444) N-oxides, arylglyoxals, and 3-ketonitriles to first generate 2-aminofurans. rsc.org These intermediates can then be further modified to construct the fused pyridine ring, yielding the furo[2,3-b]pyridine framework. rsc.org A key advantage of this method is the ability to produce a diverse set of products on a gram scale under mild conditions, often without the need for column chromatography for purification. rsc.org

While the direct application of MCRs to this compound is a specialized area, the principles are well-established for related structures. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through efficient three-component reactions involving an aldehyde, an active methylene (B1212753) compound, and an aromatic amine, sometimes utilizing microwave irradiation to accelerate the reaction. researchgate.netnih.gov These reactions highlight a common MCR paradigm where complexity is built quickly from simple, readily available starting materials.

Table 2: Representative Multicomponent Reaction for Fused Pyridine Synthesis

Reactant 1 Reactant 2 Reactant 3 Key Bond Formations Resulting Framework
Aromatic Aldehyde Active Methylene Compound (e.g., Malononitrile) Aminopyrimidine C-C, C-N Pyrido[2,3-d]pyrimidine researchgate.netnih.gov
Imidazole N-oxide Arylglyoxal 3-Ketonitrile C-C, C-O Furo[2,3-b]pyridine (via intermediate) rsc.org

Green Chemistry Principles in Bromofuro[2,3-b]pyridine Synthesis

The synthesis of this compound and its derivatives can be significantly improved by incorporating the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, energy-efficient reaction conditions, and maximizing atom economy.

One powerful tool for evaluating the "greenness" of a synthetic route is the use of green chemistry metrics. These include Atom Economy, which measures the efficiency of incorporating reactant atoms into the final product, and the E-factor, which quantifies the amount of waste generated per unit of product. researchgate.net Comparing different synthetic methods, such as traditional heating versus microwave-assisted reactions, using these metrics can provide a quantitative assessment of their environmental performance. For the synthesis of brominated N-heterocycles, microwave-assisted reactions have shown significant advantages, including drastically reduced reaction times, higher yields, and improved selectivity, all of which contribute to better green chemistry profiles. researchgate.net

The application of alternative energy sources is a cornerstone of green synthetic chemistry. Microwave irradiation has been successfully employed in the one-pot, solvent-free synthesis of selenium-containing pyridine derivatives through multicomponent reactions, highlighting an environmentally benign approach. nih.gov Similarly, ultrasound irradiation has been used to assist in the palladium-catalyzed synthesis of 2-substituted furo[3,2-b]pyridines, demonstrating another energy-efficient technique. nih.gov

Furthermore, the choice of solvent is critical. Water is an ideal green solvent, and MCRs have been developed for related fused heterocyclic systems that proceed efficiently in aqueous media, eliminating the need for volatile organic compounds. researchgate.net For the specific bromination step required to produce this compound, applying green principles would involve selecting brominating agents with higher atom economy and replacing hazardous solvents with safer alternatives, coupled with energy-efficient activation methods.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Method Green Alternative Green Advantage
Energy Source Oil Bath / Hot Plate Microwave Irradiation researchgate.netnih.gov Reduced reaction time, lower energy consumption.
Solvent Volatile Organic Solvents (e.g., DMF, Dichloromethane) Water, researchgate.net Ethanol, or Solvent-Free nih.gov Reduced toxicity, pollution prevention.
Efficiency Metric Lower Reaction Mass Efficiency Higher Reaction Mass Efficiency researchgate.net Less waste generation, more efficient use of materials.
Activation Thermal Heating Ultrasound Irradiation nih.gov Enhanced reaction rates, milder conditions.

Reactivity and Chemical Transformations of 6 Bromofuro 2,3 B Pyridine

Cross-Coupling Reactions at the Brominated Position (C-6)

The bromine atom at the C-6 position of 6-bromofuro[2,3-b]pyridine is strategically located on the electron-deficient pyridine (B92270) ring, making it a suitable electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds. wikipedia.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided literature, the reactivity of similar brominated fused pyridines has been demonstrated. For instance, 6-bromo-2,3-dihydrofuro[2,3-b]pyridine derivatives have been successfully coupled with arylboronic acids. researchgate.net In a typical procedure, the bromopyridine substrate is reacted with the boronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate, in a solvent mixture like DME/H₂O. researchgate.net The reaction generally proceeds under heated conditions to afford the corresponding 6-aryl-furo[2,3-b]pyridine derivatives. researchgate.netnih.gov The reaction's tolerance to various functional groups on the boronic acid partner makes it a highly versatile method for derivatization. wikipedia.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromofuro[2,3-b]pyridine Derivative researchgate.net

Substrate Coupling Partner Catalyst Base Solvent Product Yield (%)

The Sonogashira coupling reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. soton.ac.uk This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. scirp.org

The C-6 bromine of the furo[2,3-b]pyridine (B1315467) core can be readily transformed into an alkynyl group via this methodology. Studies on related 6-bromo-2,3-dihydrofuro[2,3-b]pyridine systems show successful coupling with terminal alkynes like trimethylsilylacetylene (B32187) and phenylacetylene. researchgate.net The reaction is typically carried out using a catalyst system such as Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] and copper(I) iodide (CuI) in the presence of triethylamine (B128534) (Et₃N) as the base and solvent. researchgate.net These reactions provide a direct route to 6-alkynyl-furo[2,3-b]pyridine derivatives, which are valuable intermediates for further synthetic transformations. researchgate.net

Table 2: Sonogashira Coupling of a Related Bromofuro[2,3-b]pyridine Derivative researchgate.net

Substrate Coupling Partner Catalyst System Base/Solvent Product Yield (%)

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at an sp² carbon. libretexts.orgnih.gov The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org

While direct examples of the Heck reaction on this compound are not detailed in the available literature, the general mechanism is applicable to aryl halides. libretexts.org It is anticipated that this compound could react with various alkenes, such as acrylates or styrenes, under standard Heck conditions. researchgate.netresearchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org This reaction would yield 6-alkenyl-furo[2,3-b]pyridine derivatives, further expanding the chemical space accessible from the brominated precursor.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The process generally requires a palladium precatalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide. researchgate.netresearchgate.net

Specific applications of the Buchwald-Hartwig amination to this compound have not been explicitly reported. However, the reaction is known to be effective for a wide range of aryl and heteroaryl halides, including bromopyridines. researchgate.netnih.govchemspider.com It is therefore highly probable that this compound can be coupled with a variety of primary and secondary amines using a suitable palladium/phosphine ligand system (e.g., Pd₂(dba)₃/XPhos) and a base (e.g., t-BuONa) in a solvent like toluene. nih.gov This would provide a direct synthetic route to 6-amino-furo[2,3-b]pyridine derivatives.

Table 3: General Conditions for Buchwald-Hartwig Amination of Bromopyridines nih.govchemspider.com

Aryl Halide Type Amine Type Typical Catalyst Typical Ligand Typical Base Typical Solvent

The Negishi coupling reaction forms a C-C bond by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is noted for its high functional group tolerance and reactivity. orgsyn.org The synthesis of benzofuropyridines has been achieved through a sequence involving a Negishi cross-coupling step, highlighting its utility for this class of heterocycles. nih.gov

The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organotin reagent (stannane) to form a new C-C bond. organic-chemistry.orglibretexts.org This reaction is highly versatile with few limitations on the coupling partners. organic-chemistry.org Research on related 6-bromo-2,3-dihydrofuro[2,3-b]pyridine systems has demonstrated successful Stille couplings with reagents like allyltributyltin, using a Pd(PPh₃)₄ catalyst in a solvent such as DMF with lithium chloride as an additive. researchgate.net

These reactions represent powerful strategies for introducing alkyl, vinyl, or aryl groups at the C-6 position of the furo[2,3-b]pyridine core.

Table 4: Stille Coupling of a Related Bromofuro[2,3-b]pyridine Derivative researchgate.net

Substrate Coupling Partner Catalyst Additive Solvent Product Yield (%)

C-H Functionalization of the Furo[2,3-b]pyridine System

Direct C-H functionalization has emerged as an efficient and atom-economical strategy for modifying heterocyclic cores without the need for pre-installed functional groups like halides. nih.govrsc.org The furo[2,3-b]pyridine system contains several C-H bonds that can potentially be activated. Due to the electronic nature of the fused rings, regioselectivity is a key challenge. nih.gov

Recent research has shown that the furo[2,3-b]pyridine core can undergo direct C-H arylation selectively at the C-2 position (on the electron-rich furan (B31954) ring). researchgate.net A rhodium-based catalyst system, such as one generated from Rh₂(OAc)₄ and an N-heterocyclic carbene (NHC) ligand (IMes·HCl), has been shown to promote the chemoselective installation of aryl groups at this position in high yields. researchgate.net This methodology provides a complementary approach to the cross-coupling reactions at the C-6 position, allowing for the functionalization of a different part of the molecule and enabling the synthesis of derivatives that would be difficult to access otherwise. researchgate.net

Regioselective C-H Amination

Direct C-H amination of the furo[2,3-b]pyridine core, and specifically the 6-bromo derivative, is not extensively documented in scientific literature. However, general principles of C-H amination on pyridine-like heterocycles suggest that such transformations are challenging. Radical amination procedures on anilines have shown a preference for the ortho position due to noncovalent interactions between the substrate and the aminating radical. nih.gov For pyridine systems, C-H functionalization is often directed to the positions ortho or para to the nitrogen atom, depending on the reaction mechanism. scispace.com In the case of this compound, the C-H bonds at positions 4 and 5 on the pyridine ring, and at positions 2 and 3 on the furan ring, are all potential sites for amination. The electron-rich furan ring would likely be more susceptible to electrophilic aminating agents, while radical or nucleophilic amination might favor positions on the pyridine ring. The precise regiochemical outcome would be highly dependent on the specific reagents and catalysts used.

Regioselective C-H Borylation

Transition-metal-catalyzed C-H borylation is a powerful tool for the functionalization of heteroarenes. Iridium-based catalysts are commonly employed for this purpose. thieme-connect.de The regioselectivity of these reactions is typically governed by a combination of steric and electronic factors. digitellinc.com For pyridine and other azines, a general rule is that borylation occurs at the position most distal to the basic nitrogen atom to avoid catalyst poisoning. thieme-connect.de In 2,6-disubstituted pyridines, borylation often proceeds with excellent meta regioselectivity due to steric hindrance at the ortho positions. digitellinc.com

For this compound, there are several C-H bonds available for borylation. Based on general principles, the C-H bonds on the furan ring (positions 2 and 3) would be electronically favored due to the higher electron density of the furan moiety. Within the pyridine ring, the C-4 position is electronically activated and less sterically hindered than the C-5 position, which is adjacent to the bromine atom. Therefore, a likely outcome of iridium-catalyzed borylation would be a mixture of products, with a potential preference for borylation at the C-2 or C-3 positions of the furan ring and the C-4 position of the pyridine ring.

Table 1: Predicted Regioselectivity of C-H Borylation on this compound

PositionRingPredicted ReactivityRationale
C-2FuranHighElectron-rich, sterically accessible
C-3FuranHighElectron-rich
C-4PyridineModerateElectronically activated, distal to N
C-5PyridineLowSterically hindered by Br

Oxidative C-H Functionalization Strategies

Oxidative C-H functionalization provides a direct route to introduce new functional groups without pre-functionalized starting materials. While specific examples for this compound are scarce, studies on the closely related thieno[2,3-b]pyridine (B153569) system offer valuable insights. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to undergo an unusual oxidative dimerization upon treatment with sodium hypochlorite, involving the cleavage of N-H and C(2)=C(3) bonds. nih.govacs.org This demonstrates the potential for oxidative C-H coupling reactions on the furan or thiophene (B33073) ring of these fused systems. It is plausible that under appropriate oxidative conditions, this compound could undergo similar C-H/C-H coupling reactions, potentially at the electron-rich C-2 or C-3 positions of the furan ring.

Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct arylation is a powerful method for forming carbon-carbon bonds. For this compound, direct arylation could theoretically occur at the C-H bonds of either the furan or the pyridine ring. Research on the isomeric furo[3,2-b]pyridines has shown that selective palladium-catalyzed direct arylation can be achieved at both the C-3 position of the furan ring and the C-7 position of the pyridine ring. researchgate.net This suggests that for this compound, both ring systems are susceptible to direct arylation, with the regioselectivity being dependent on the specific catalyst and reaction conditions.

The C-Br bond at the 6-position also provides a handle for traditional palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. mdpi.com Therefore, in a direct arylation reaction with an aryl halide, a competition between C-H activation and oxidative addition at the C-Br bond could be anticipated. Intramolecular palladium-catalyzed C-H arylation has been successfully applied to various pyridine derivatives to construct fused heterocyclic systems, indicating the general feasibility of activating C-H bonds on the pyridine ring. beilstein-journals.orgnih.gov

Table 2: Potential Sites for Palladium-Catalyzed Arylation on this compound

PositionReaction TypeNotes
C-2, C-3 (Furan)Direct C-H ArylationElectronically favored
C-4, C-5 (Pyridine)Direct C-H ArylationPossible, regioselectivity depends on conditions
C-6Suzuki/Stille CouplingRequires an organometallic coupling partner

Reactivity of the Pyridine and Furan Moieties

The distinct electronic nature of the pyridine and furan rings within the this compound scaffold leads to different patterns of reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns in the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This makes electrophilic aromatic substitution (EAS) on the pyridine ring significantly more difficult than on benzene. wikipedia.orguomustansiriyah.edu.iq When EAS does occur, it typically proceeds at the C-3 (meta) position, as the intermediates from attack at the C-2 or C-4 positions would place a destabilizing positive charge on the nitrogen atom. youtube.com

In the context of this compound, the pyridine ring is expected to be highly deactivated towards electrophiles. The fused furan ring, being electron-rich, is the more likely site for electrophilic attack. Studies on the isomeric furo[3,2-c]pyridine (B1313802) have shown that nitration and halogenation occur on the furan ring. doi.org Activation of the pyridine ring towards EAS can be achieved by N-oxidation. Pyridine-N-oxides are more reactive than pyridine itself, and substitution is directed to the C-4 (para) position. youtube.comrsc.org

Nucleophilic Aromatic Substitution on the Pyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNA). This reactivity is particularly pronounced at the C-2 (ortho) and C-4 (para) positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comwikipedia.org

In this compound, the bromine atom is located at the C-6 position, which is para to the ring nitrogen. This is an ideal position for nucleophilic aromatic substitution. The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the C-6 carbon, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the bromide ion to yield the substituted product. nih.gov The synthesis of the furo[2,3-b]pyridine core itself can be achieved through an intramolecular SNAr reaction on a 2-halopyridine precursor, highlighting the susceptibility of the positions ortho and para to the pyridine nitrogen to nucleophilic attack. nih.gov

Table 3: Summary of Aromatic Substitution Reactivity of the Pyridine Ring in this compound

Reaction TypeReactivityPreferred Position(s)Rationale
Electrophilic Aromatic SubstitutionVery LowC-5 (meta to N)Electron-deficient ring
Nucleophilic Aromatic SubstitutionHigh (at C-6)C-6 (para to N)Stabilization of Meisenheimer intermediate

Ring-Opening Reactions of the Furan Moiety

While the furo[2,3-b]pyridine ring system is generally stable, the fused furan moiety can undergo ring-opening reactions under specific conditions, typically as part of a cascade sequence. This type of reaction allows for the transformation of the bicyclic core into more complex, highly functionalized structures.

Detailed research on the furan ring-opening of this compound itself is not extensively documented. However, the reactivity can be inferred from analogous fused furan systems. For instance, related fused furoindoles have been shown to undergo a cyclopropanation/ring-opening cascade. In one study, the reaction of 4H-furo[3,2-b]indoles with diazo compounds, catalyzed by a copper(I) complex, led to the formation of conjugated oxoindolines researchgate.net. This transformation proceeds through an initial cyclopropanation across the furan double bond, followed by a rearrangement and ring-opening of the strained intermediate to yield a completely different molecular scaffold researchgate.net. Such a reaction pathway highlights the potential of the furan ring within fused systems to act as a latent reactive element for skeletal diversification.

Table 1: Example of a Cascade Ring-Opening Reaction in a Fused Furo-Heterocycle System (Data derived from an analogous furo[3,2-b]indole system)

Starting MaterialReagentCatalystProductReaction TypeRef.
4H-furo[3,2-b]indole derivativeDiazoacetateCopper(I) macrocyclic complex2-alkenylidene-3-oxoindolineCascade cyclopropanation/ring-opening researchgate.net

Reactivity towards Organometallic Reagents (e.g., Lithiation)

The reaction of this compound with organometallic reagents, particularly organolithiums, can proceed via two primary and competing pathways: metal-halogen exchange or deprotonation (lithiation). The outcome is highly dependent on the specific reagent, temperature, and reaction conditions.

Metal-Halogen Exchange: The bromine atom at the C-6 position is susceptible to metal-halogen exchange, a fundamental and typically rapid reaction used to convert organic halides into organometallic species wikipedia.org. Treatment of this compound with alkyllithium reagents like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) is expected to result in a fast exchange to produce 6-lithiofuro[2,3-b]pyridine. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 6-position. This method is regioselective, as the lithium is introduced specifically at the previous site of the bromine atom ias.ac.in. A protocol using a combination of i-PrMgCl and n-BuLi has been developed for bromoheterocycles, which can facilitate this exchange under non-cryogenic conditions nih.gov.

Directed Lithiation (Deprotonation): Alternatively, directed metalation can occur where a C-H bond is deprotonated by the organometallic base. The regioselectivity of this process is governed by the electronic properties of the furo[2,3-b]pyridine core. The pyridine nitrogen atom strongly directs lithiation to the adjacent C-4 position due to its inductive effect and ability to coordinate the lithium cation. Studies on the closely related isomeric furo[3,2-b]pyridines have established procedures for successive regioselective lithiations, demonstrating the ability to functionalize specific positions on the heterocyclic core nih.gov. For this compound, lithiation would be anticipated at C-4, ortho to the pyridine nitrogen. This pathway is favored when using lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), which are less prone to addition reactions than alkyllithiums arkat-usa.orgznaturforsch.com.

The competition between these two pathways is kinetically controlled. Metal-halogen exchange with n-BuLi is generally much faster than deprotonation of an aromatic C-H bond wikipedia.org. Therefore, metal-halogen exchange is the most probable outcome when using alkyllithium reagents.

Table 2: Predicted Reactivity of this compound with Organolithium Reagents

ReagentPredicted Major PathwayPosition of LithiationSubsequent Reaction
n-Butyllithium (n-BuLi)Metal-Halogen ExchangeC-6Trapping with electrophiles (E+) to give 6-E-furo[2,3-b]pyridine
Lithium Diisopropylamide (LDA)Directed ortho-MetalationC-4Trapping with electrophiles (E+) to give 4-E-6-bromofuro[2,3-b]pyridine

Tandem and Cascade Reactions Involving this compound

The structural features of this compound make it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot, often with high atom economy and efficiency. These reactions can rapidly construct complex molecular architectures from a relatively simple starting material.

The bromine at C-6 serves as a key functional handle for initiating such sequences, typically through a palladium-catalyzed cross-coupling reaction. This initial coupling can be designed to introduce a reactant moiety that subsequently participates in an intramolecular cyclization or rearrangement. For example, a precursor containing a furan ring has been used in a tandem cyclization to synthesize novel, complex heterocyclic systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones researchgate.net.

Furthermore, cascade reactions have been developed for related fused pyridine systems. In one documented case, partially hydrogenated 3-cyano-2-pyridinethiolates undergo a triple cyclocondensation with acetone (B3395972) and malononitrile, leading to the formation of pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives researchgate.net. This process involves oxidation, nucleophilic cleavage of a disulfide bond, and a cascade of heterocyclization steps researchgate.net. While starting from a different precursor, this illustrates the principle of using a substituted pyridine core to initiate a cascade that builds additional fused rings.

For this compound, a hypothetical tandem reaction could involve an initial Sonogashira coupling at the C-6 position with an alkyne bearing a nucleophilic group. Following the coupling, this nucleophile could attack a position on the furo[2,3-b]pyridine core, leading to the formation of a new ring in a one-pot sequence.

Chemo- and Regioselectivity Control in Derivatization

Controlling chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules derived from this compound. The molecule possesses several potentially reactive sites: the C-6 bromine, and various C-H positions on both the furan and pyridine rings.

The C-6 bromine is the most activated site for derivatization via transition metal-catalyzed cross-coupling reactions. Standard conditions for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings are expected to proceed selectively at this position. Numerous studies on other bromopyridines confirm the utility of the C-Br bond for introducing aryl, heteroaryl, alkynyl, and amino groups with high regioselectivity soton.ac.uknih.gov.

Chemoselectivity becomes critical when other reactive functional groups are present on the furo[2,3-b]pyridine scaffold. Research on a related system, 5-chloro-3-(triflyloxy)furo[2,3-b]pyridine, provides significant insight into achieving such control nih.gov. In this molecule, two different halogen-like leaving groups are present. By carefully selecting the palladium catalyst, ligand, and solvent, it is possible to selectively couple at either the triflate (OTf) or the chloride (Cl) position. For example, using Pd(PPh₃)₄ favored reaction at the more reactive triflate group, while other catalyst/ligand combinations could be employed to target the chloride nih.gov. Solvent polarity was also found to be a key factor; switching from THF to DMF could invert the selectivity of some catalyst systems nih.gov.

These principles are directly applicable to derivatives of this compound. If a second leaving group (e.g., -Cl, -OTf) were introduced onto the ring, selective cross-coupling at either the C-6 bromine or the other position could be achieved by tuning the reaction conditions. The general reactivity trend for palladium-catalyzed cross-coupling is I > Br ≈ OTf > Cl, but this can be modulated by the choice of catalyst and ligands.

Table 3: Conditions for Chemoselective Suzuki-Miyaura Cross-Coupling on a Furo[2,3-b]pyridine Core (Data derived from a 5-chloro-3-triflyloxyfuro[2,3-b]pyridine system)

Coupling PartnerCatalyst / LigandSolventSelectivityProductYield (%)Ref.
4-Methoxyphenylboronic acidPd(PPh₃)₄ / Cs₂CO₃Dioxane/H₂OTriflate > Chloride3-Aryl-5-chloro product92 nih.gov
4-Acetylphenylboronic acidPd₂(dba)₃ / P(tBu)₃TolueneChloride > Triflate5-Aryl-3-triflyloxy product52 nih.gov
4-Acetylphenylboronic acidPd₂(dba)₃ / P(tBu)₃DMFTriflate > Chloride3-Aryl-5-chloro product61 nih.gov

Derivatization Strategies for Expanding Molecular Diversity

Functional Group Interconversions on the Bromine Atom

The bromine atom at the 6-position is a key functional group that can be converted into a variety of other substituents, significantly altering the electronic and steric properties of the molecule. These interconversions are fundamental first steps in many synthetic pathways.

One common strategy is metal-halogen exchange . Treatment of 6-Bromofuro[2,3-b]pyridine with strong organolithium bases, such as n-butyllithium or t-butyllithium, at low temperatures can generate the corresponding 6-lithio-furo[2,3-b]pyridine intermediate. This highly reactive organometallic species can then be quenched with a wide range of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide (CO2) would yield the corresponding carboxylic acid, while reaction with aldehydes or ketones would introduce secondary or tertiary alcohol moieties, respectively.

Alternatively, the bromine can be converted into other halogens through reactions like the Finkelstein reaction . While less common for aryl bromides than alkyl bromides, under specific catalytic conditions, the bromo group could be exchanged for an iodo or chloro group, modulating the reactivity for subsequent cross-coupling reactions. vanderbilt.edu

Further interconversions can provide access to nitrogen-based functionalities. For instance, displacement of the bromide with an azide (B81097) anion, followed by reduction, can yield the 6-amino-furo[2,3-b]pyridine. vanderbilt.edu Similarly, cyanation, via displacement with a cyanide anion, introduces a nitrile group which can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. vanderbilt.edu

Table 1: Examples of Functional Group Interconversions

Starting Material Reagents Product Functional Group

Introduction of Diverse Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely used methods for derivatizing this compound. The carbon-bromine bond is an excellent substrate for such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is a prominent example, enabling the introduction of a vast array of aryl, heteroaryl, or alkenyl groups. scispace.comresearchgate.net This reaction typically involves a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, a base like K2CO3 or K3PO4, and a boronic acid or boronate ester coupling partner. nih.govscispace.com The conditions can be tuned (e.g., anhydrous vs. aqueous solvents) to accommodate sensitive functional groups on the coupling partners. scispace.com

Other important cross-coupling reactions include:

Stille Coupling: Utilizes organostannanes as coupling partners, offering an alternative for introducing hydrocarbyl groups.

Sonogashira Coupling: A reliable method for installing terminal alkynes, which can serve as handles for further modifications, such as click chemistry or conversion to other functional groups.

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, providing access to a wide range of substituted anilines, diarylamines, and other nitrogen-containing derivatives.

Heck Coupling: Forms C-C bonds by coupling with alkenes.

The ability to chemoselectively couple different positions is crucial when working with more complex furo[2,3-b]pyridine (B1315467) cores. For instance, on a scaffold containing both a bromide and a triflate, the reaction conditions can be optimized to favor reaction at one site over the other, enabling sequential derivatization. nih.gov

Table 2: Common Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand
Suzuki-Miyaura R-B(OH)2 / R-B(OR')2 C-C (Aryl, Vinyl) Pd(PPh3)4, PdCl2(dppf)
Stille R-Sn(Alkyl)3 C-C (Aryl, Vinyl, Alkyl) Pd(PPh3)4, Pd2(dba)3
Sonogashira Terminal Alkyne C-C (Alkynyl) PdCl2(PPh3)2, CuI
Buchwald-Hartwig Amine (R-NH2) C-N Pd2(dba)3, BINAP, XPhos
Heck Alkene C-C (Vinyl) Pd(OAc)2, P(o-tol)3

Post-Synthetic Modification of the Furo[2,3-b]pyridine Core

Beyond transformations at the bromine site, the furo[2,3-b]pyridine core itself can undergo further modification. The electron-rich furan (B31954) ring is susceptible to electrophilic aromatic substitution, although the regioselectivity is influenced by the pyridine (B92270) nitrogen and other substituents. Reactions such as formylation (Vilsmeier-Haack reaction), halogenation, or nitration can introduce new functional handles directly onto the core. mdpi.com For example, a Vilsmeier reaction could potentially install a formyl group at the C2 or C3 position of the furan ring.

Substituents introduced via cross-coupling can also be modified. An introduced ester can be hydrolyzed to a carboxylic acid and then converted to an amide. An alkyne installed via Sonogashira coupling can undergo hydration to form a ketone or participate in cycloaddition reactions. This post-synthetic modification approach adds another layer of diversification to the synthetic strategy. nih.gov

Synthesis of Polycondensed Furo[2,3-b]pyridine Derivatives

A rapidly developing area in furo[2,3-b]pyridine chemistry is the synthesis of more complex, polycondensed heterocyclic systems by building additional rings onto the core scaffold. researchgate.net This strategy often involves synthesizing a furo[2,3-b]pyridine with suitably positioned functional groups that can undergo intramolecular cyclization.

For example, a 3-aminofuro[2,3-b]pyridine derivative can serve as a precursor for building a new fused ring. researchgate.net The amino group, along with an adjacent substituent like a nitrile or ester, can be used to construct fused pyrimidine, pyrazole, or other heterocyclic rings. researchgate.net By starting with this compound, one could first introduce a nitro group at an adjacent position (if regioselectivity allows), reduce it to an amine, and then perform a cyclization reaction to create a new fused system. This approach leads to novel, rigid, and three-dimensional structures with potentially unique biological properties. researchgate.net

Scaffold Hopping and Isosteric Replacements

In medicinal chemistry, the furo[2,3-b]pyridine core is often considered a bioisostere of other important heterocyclic scaffolds. nih.gov Bioisosteric replacement involves substituting one group or scaffold with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.net

The furo[2,3-b]pyridine scaffold has been successfully employed as an isosteric replacement for the 7-azaindole (B17877) core in the development of kinase inhibitors. nih.gov This substitution can alter the hydrogen bonding interactions with the kinase hinge region, potentially improving selectivity without sacrificing potency. nih.gov Similarly, the related thieno[2,3-b]pyridine (B153569), where the furan oxygen is replaced by a sulfur atom, is another common isosteric replacement. nih.gov

Scaffold hopping is a more drastic strategy where the central core of a molecule is replaced with a structurally distinct scaffold while attempting to maintain the original biological activity by preserving key pharmacophoric interactions. researchgate.net A medicinal chemistry program might start with a hit compound containing a different core and "hop" to the furo[2,3-b]pyridine scaffold to escape patent limitations, improve synthetic tractability, or optimize drug-like properties. dundee.ac.uk This highlights the value of this compound not just as a starting material for derivatization, but as a target scaffold in de novo design and lead optimization campaigns.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 6-Bromofuro[2,3-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the furo[2,3-b]pyridine (B1315467) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine (B92270) ring, the oxygen atom in the furan (B31954) ring, and the bromine atom. The protons on the pyridine ring would typically appear at a lower field (higher ppm) compared to those on the furan ring. The expected signals would be for the protons at positions 2, 3, 5, and 7. The coupling constants (J) between adjacent protons would provide crucial information about their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 7.5 - 7.8 d J(H2-H3) ≈ 2-3
H-3 6.8 - 7.1 d J(H3-H2) ≈ 2-3
H-5 8.0 - 8.3 d J(H5-H7) ≈ 0.5-1

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are affected by their hybridization and the electronegativity of neighboring atoms. The carbon atom attached to the bromine (C-6) would show a characteristic chemical shift, and the carbons adjacent to the nitrogen and oxygen atoms would also be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Position Predicted Chemical Shift (ppm)
C-2 145 - 150
C-3 105 - 110
C-3a 150 - 155
C-5 130 - 135
C-6 115 - 120
C-7 150 - 155

Note: This is a predicted data table. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity of the protons within the pyridine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of the carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₇H₄BrNO), HRMS would be expected to show a molecular ion peak with a very high mass accuracy. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

Molecular Formula Isotope Calculated m/z
C₇H₄⁷⁹BrNO [M]+ 196.9503
C₇H₄⁸¹BrNO [M]+ 198.9483
C₇H₅⁷⁹BrNO [M+H]+ 197.9581

Note: This is a predicted data table. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-O-C stretching of the furan ring. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C=C and C=N Stretch 1600 - 1450
C-O-C Stretch 1250 - 1050

Note: This is a predicted data table. Actual experimental values may vary.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The synthesis and derivatization of heterocyclic compounds like this compound involve multi-step processes where careful monitoring of reaction progress and understanding of reaction kinetics are crucial for optimization and yield improvement. Spectroscopic techniques offer non-invasive, real-time insights into these processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or online NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction directly within the NMR tube. By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of products can be quantified. For a hypothetical reaction involving this compound, specific proton (¹H) or carbon (¹³C) signals of the reactant, intermediates, and the final product would be tracked over time. The integration of these signals provides a direct measure of their relative concentrations. This data can then be used to determine reaction rates and orders. For instance, in a Suzuki coupling reaction, the disappearance of the aromatic proton signals of this compound and the appearance of new signals corresponding to the coupled product could be monitored. azom.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly suited for monitoring reactions in solution in real-time. By immersing an ATR probe into the reaction mixture, changes in the vibrational frequencies of functional groups can be observed. For example, in a nucleophilic substitution reaction where the bromine atom of this compound is replaced, changes in the fingerprint region of the IR spectrum would indicate the formation of the new carbon-nucleophile bond. The intensity of characteristic absorption bands of the reactant and product can be correlated with their concentrations to generate kinetic profiles.

UV-Visible (UV-Vis) Spectroscopy: This technique is valuable for studying reactions that involve a change in chromophores. Reactions of this compound that lead to a significant change in conjugation or the electronic environment of the molecule can be monitored by observing the change in absorbance at a specific wavelength over time. Stopped-flow UV-Vis spectroscopy is a specialized technique for studying very fast reactions, often on the millisecond timescale. wiley.comcolorado.edunih.gov By rapidly mixing the reactants, the entire kinetic trace of the reaction can be recorded. This would be applicable to studying the kinetics of fast nucleophilic aromatic substitution reactions involving this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify and quantify reactants, intermediates, and products in a reaction mixture at various time points. By coupling a mass spectrometer to a reaction vessel, real-time monitoring of the molecular weight changes in the reaction mixture is possible. This technique is particularly useful for complex reaction mixtures where multiple products may be formed. Kinetic information can be derived by plotting the ion intensity of specific species as a function of time.

While detailed research findings and specific data tables for the application of these techniques to "this compound" are not available in the public domain, the following tables illustrate the type of data that would be generated from such studies on analogous systems.

Table 1: Hypothetical In-Situ ¹H NMR Monitoring of a Suzuki Coupling Reaction

Time (minutes)Integral of Reactant Proton Signal (Ar-H)Integral of Product Proton Signal (Ar'-H)% Conversion
01.000.000
100.750.2525
300.400.6060
600.150.8585
120<0.05>0.95>95

Table 2: Hypothetical Kinetic Data from Stopped-Flow UV-Vis Spectroscopy for a Nucleophilic Substitution Reaction

[Nucleophile] (M)Observed Rate Constant, k_obs (s⁻¹)
0.010.52
0.021.05
0.052.60
0.105.18

This data would typically be used to plot k_obs versus [Nucleophile] to determine the second-order rate constant for the reaction.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool in quantum chemistry for elucidating the electronic structure of molecules. For 6-Bromofuro[2,3-b]pyridine, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide valuable insights into its geometry and electronic properties.

While specific DFT data for this compound is not extensively published, studies on analogous bromo-substituted heterocyclic systems reveal common trends. The optimized geometry would confirm the planarity of the fused ring system. The bromine atom, being highly electronegative, is expected to draw electron density from the pyridine (B92270) ring, influencing bond lengths and angles.

Key electronic parameters that can be derived from DFT calculations are summarized in the table below, based on typical values for similar bromo-aromatic heterocycles. These parameters are crucial for understanding the molecule's stability and reactivity.

ParameterDescriptionPredicted Trend for this compound
Total Energy The total electronic energy of the molecule in its ground state.A specific negative value indicating stability.
Dipole Moment A measure of the polarity of the molecule.A non-zero value due to the presence of heteroatoms and the bromine substituent.
Ionization Potential The energy required to remove an electron from the molecule.Influenced by the electron-withdrawing nature of bromine.
Electron Affinity The energy released when an electron is added to the molecule.Influenced by the electron-withdrawing nature of bromine.

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling is instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. The furo[2,3-b]pyridine (B1315467) ring system is characterized by an electron-rich furan (B31954) moiety fused to an electron-deficient pyridine ring. The bromine atom at the 6-position further modulates this electronic landscape.

Reactivity descriptors, derived from DFT calculations, can pinpoint the most probable sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. For electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is favored. Conversely, for nucleophilic attack, the site with the highest value for electrophilic attack (f-) is the most reactive.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites). For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, making it susceptible to protonation and alkylation. The carbon atoms of the furan ring are likely to be more electron-rich compared to those in the pyridine ring, suggesting they are more susceptible to electrophilic attack.

Based on these models, it is predicted that electrophilic substitution would preferentially occur on the electron-rich furan ring, while nucleophilic substitution would be directed towards the electron-deficient pyridine ring, particularly at positions activated by the bromine substituent.

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan ring, indicating that this is the primary site for electron donation in reactions with electrophiles. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine ring and the bromine atom, signifying these as the regions that can accept electrons in nucleophilic reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of the bromine atom is expected to influence this gap.

Table of Predicted Frontier Orbital Properties:

Molecular OrbitalPredicted LocalizationImplication for Reactivity
HOMO Primarily on the furan ringSite of electrophilic attack
LUMO Primarily on the pyridine ring and bromine atomSite of nucleophilic attack
HOMO-LUMO Gap ModerateDetermines overall reactivity and stability

The electron density distribution, obtainable from DFT calculations, would further confirm the polarization of the molecule. The high electronegativity of the nitrogen and oxygen atoms, along with the bromine atom, will lead to a non-uniform distribution of electron density, creating reactive centers within the molecule.

Conformation Analysis of Substituted Furo[2,3-b]pyridines

While the parent this compound is a rigid planar molecule, conformational analysis becomes crucial when flexible substituents are introduced at various positions on the ring. Computational methods, such as potential energy surface (PES) scans, can be employed to identify the most stable conformations (global and local minima) and the energy barriers between them.

For instance, if a flexible alkyl or aryl group were attached to the furo[2,3-b]pyridine core, understanding its preferred orientation is vital as it can significantly impact the molecule's interaction with biological targets. The conformation of the substituent can influence steric hindrance and the accessibility of reactive sites on the heterocyclic core.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them.

For the synthesis of this compound or its subsequent reactions, computational modeling can be used to:

Propose plausible reaction mechanisms: By calculating the energies of various possible intermediates and transition states, the most energetically favorable pathway can be determined.

Analyze transition state structures: The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, in a palladium-catalyzed cross-coupling reaction involving the bromine atom at the 6-position, DFT calculations can be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This allows for a detailed understanding of the factors controlling the efficiency and selectivity of the reaction.

Applications of 6 Bromofuro 2,3 B Pyridine As a Building Block in Complex Chemical Synthesis

Role in the Construction of Privileged Heterocyclic Scaffolds

The furo[2,3-b]pyridine (B1315467) core, also known as 7-azabenzofuran, is recognized as a privileged structure in drug development. researchgate.net This is due to its presence in numerous biologically active compounds and its ability to interact with multiple biological targets. researchgate.net The scaffold itself combines an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, offering unique electronic properties and potential for hydrogen bonding via the pyridine nitrogen. nih.gov

Compounds containing the furo[2,3-b]pyridine scaffold have demonstrated a wide array of biological activities, including:

Antiproliferative activity against cancer cell lines researchgate.net

Antitumor and potential anticancer properties researchgate.netcncb.ac.cn

Antioxidant effects researchgate.net

Inverse agonism of the cannabinoid receptor (CB1R) researchgate.net

As an isostere of the well-known 7-azaindole (B17877) core, the furo[2,3-b]pyridine scaffold is increasingly utilized as a hinge-binding template in the design of kinase inhibitors. nih.gov The strategic placement of the bromine atom on this privileged core allows for its elaboration into more complex, substituted heterocyclic systems, thereby enabling medicinal chemists to systematically explore the structure-activity relationships (SAR) of new drug candidates. nih.gov

Intermediacy in the Synthesis of Advanced Organic Molecules

The bromine atom at the 6-position of 6-Bromofuro[2,3-b]pyridine serves as a crucial functional handle for chemoselective modifications, most notably through palladium-mediated cross-coupling reactions. nih.gov This reactivity is fundamental to its role as an intermediate in the synthesis of complex and advanced organic molecules with significant therapeutic potential.

For instance, the furo[2,3-b]pyridine framework is a key component in the development of potent kinase inhibitors, which are vital in cancer therapy and the treatment of other diseases. nih.gov The synthesis of these inhibitors often involves coupling reactions at the bromine site to introduce specific side chains that modulate the compound's binding affinity and selectivity for the target kinase. nih.gov Similarly, derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for treating inflammatory and autoimmune disorders. nih.gov

The table below illustrates the utility of brominated furopyridines as intermediates in the synthesis of bioactive molecules.

Starting MaterialReaction TypeResulting Molecule ClassTherapeutic Target Example
This compoundSuzuki or Stille CouplingSubstituted FuropyridinesProtein Kinases nih.gov
Dihydrofuro[2,3-b]pyridineVarious modificationsIRAK4 InhibitorsIRAK4 nih.gov
Substituted Furo[2,3-b]pyridineCyclization/FunctionalizationAnticancer AgentsBreast Cancer Cells cncb.ac.cn

Contribution to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological functions and identify new drug leads. This compound is an excellent substrate for DOS due to the reactivity of its bromine atom, which allows for the introduction of a wide range of chemical functionalities. nih.gov

Leveraging palladium-catalyzed reactions, a single starting material like this compound can be converted into a library of compounds with diverse substituents. This approach has been successfully applied to the analogous furo[2,3-b]pyrazine and benzofuro[2,3-b]pyridine systems to generate libraries of molecules for biological screening. nih.govresearchgate.net The key advantage is the ability to rapidly generate numerous analogs by varying the coupling partner in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This strategy efficiently explores the chemical space around the core furo[2,3-b]pyridine scaffold, increasing the probability of discovering compounds with novel biological activities. nih.govresearchgate.net

The following table demonstrates how different coupling reactions can be used to build a diverse library from a single brominated precursor.

Reaction NameCoupling PartnerFunctional Group Introduced
Suzuki-Miyaura CouplingBoronic acids/estersAryl, Heteroaryl, Alkyl
Sonogashira CouplingTerminal alkynesAlkynyl groups
Buchwald-Hartwig AminationAminesAmino groups
Stille CouplingOrganostannanesVarious organic groups
Heck CouplingAlkenesAlkenyl groups

Development of Novel Synthetic Routes to Polycyclic Systems

The furo[2,3-b]pyridine nucleus serves not only as a scaffold for substitution but also as a foundational element for the construction of larger, polycyclic systems. The inherent reactivity of the scaffold and its derivatives can be harnessed to build fused-ring structures, leading to novel and complex molecular architectures. researchgate.net

Synthetic chemists have utilized derivatives of furo[2,3-b]pyridine to create polycondensed heterocyclic systems. researchgate.net For example, tandem cyclization reactions starting from functionalized furoates have been used to produce novel benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which represent a completely new heterocyclic system. researchgate.net Furthermore, established synthetic strategies allow for the annulation of additional rings onto the core structure, leading to compounds like benzofuro[2,3-b]pyridines. researchgate.net These multi-ring systems are of significant interest in medicinal chemistry as they occupy a distinct and complex chemical space, often leading to unique biological profiles. researchgate.net

Future Research Horizons for this compound

The strategic importance of the furo[2,3-b]pyridine scaffold in medicinal chemistry and materials science continues to drive innovation in its synthesis and functionalization. The bromine atom at the 6-position of this compound offers a versatile handle for a wide array of chemical transformations, making it a key intermediate for the generation of diverse molecular architectures. As researchers push the boundaries of chemical synthesis, several key areas are emerging as focal points for future investigations into this valuable compound. This article explores the prospective avenues of research that promise to unlock the full potential of this compound, from novel catalytic methodologies to advanced computational approaches.

Q & A

Q. Basic Research Focus

  • Spectroscopic Methods :
    • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR (distinct carbonyl signals at ~160 ppm) .
    • HRMS : Verify molecular weight (e.g., [M+H]+^+ at m/z 212.03 for C7_7H4_4BrNO) .
  • Purity Assurance :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); aim for >95% purity .
    • Recrystallization : Purify using ethanol/water mixtures to remove residual catalysts (e.g., Pd from coupling reactions) .

What methodologies are employed to optimize this compound derivatives for selective kinase inhibition (e.g., BTK or FGFR)?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 3-position to enhance BTK affinity (IC50_{50} values <10 nM) .
    • Modify the 2-position with hydrophobic substituents (e.g., methyl groups) to improve FGFR1 selectivity over FGFR4 (e.g., compound 4h : FGFR1 IC50_{50} = 7 nM vs. FGFR4 IC50_{50} = 712 nM) .
  • Activity Assays :
    • Use fluorescence-based kinase assays (e.g., ADP-Glo™) to screen inhibitory activity .
    • Validate cellular efficacy via Western blotting for phosphorylated targets (e.g., p-FGFR in HCC1937 cells) .

How can contradictory activity data for this compound derivatives across studies be resolved?

Advanced Research Focus
Contradictions often arise from assay conditions or structural variations:

  • Assay Variability : Compare enzymatic vs. cellular IC50_{50} values (e.g., BTK enzymatic IC50_{50} = 6 nM vs. cellular IC50_{50} = 14 nM due to membrane permeability ).
  • Structural Analysis :
    • Perform X-ray crystallography to confirm binding modes (e.g., hydrogen bonding with BTK’s hinge region ).
    • Use molecular dynamics (MD) simulations to assess conformational stability in kinase pockets .

What computational approaches predict the binding modes of this compound derivatives with target enzymes?

Q. Advanced Research Focus

  • Molecular Docking :
    • Employ AutoDock Vina or Schrödinger Glide to model interactions (e.g., bromine’s halogen bonding with BTK’s Met477 ).
  • Free Energy Perturbation (FEP) :
    • Calculate binding free energy differences for substituent modifications (e.g., -Br vs. -Cl at 6-position) .
  • Pharmacophore Modeling :
    • Identify critical features (e.g., hydrogen bond acceptors aligned with kinase catalytic lysine) .

How is enzymatic selectivity of this compound derivatives evaluated against related kinases (e.g., JAK2 or COX-2)?

Q. Intermediate Research Focus

  • Panel Screening :
    • Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler™) at 1 µM to identify off-target hits .
  • Crystallographic Studies :
    • Resolve co-crystal structures with FGFR1 vs. JAK2 to identify selectivity-determining residues (e.g., FGFR1’s smaller gatekeeper residue accommodates bulkier substituents) .
  • Enzymatic Assays :
    • Compare IC50_{50} ratios (e.g., FGFR1/JAK2 > 100-fold for selective inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.